potassium ethyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

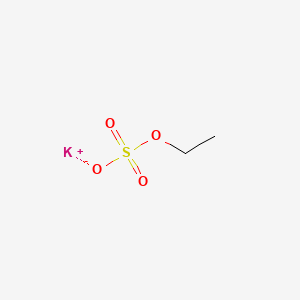

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGINSUSTSZAEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060335 | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-17-7 | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of potassium ethyl sulfate from ethanol and sulfuric acid"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium ethyl sulfate (B86663) from ethanol (B145695) and sulfuric acid. The document outlines the reaction mechanism, details a robust experimental protocol, and discusses potential side reactions and purification strategies.

Introduction

Potassium ethyl sulfate is an organic salt with applications in various chemical syntheses. Its preparation from readily available starting materials like ethanol and sulfuric acid makes it a compound of interest for laboratory and potential industrial applications. The synthesis involves a two-step process: the formation of ethyl hydrogen sulfate followed by its conversion to the corresponding potassium salt. Careful control of reaction parameters, particularly temperature, is crucial to ensure the desired product is obtained with high purity.

Reaction and Mechanism

The synthesis of this compound proceeds via the esterification of ethanol with sulfuric acid to form ethyl hydrogen sulfate (also known as ethylsulfuric acid). This intermediate is then neutralized and reacted with a potassium salt to yield the final product.

The primary reaction is as follows:

Step 1: Formation of Ethyl Hydrogen Sulfate CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O

Step 2: Formation of this compound CH₃CH₂OSO₃H + K₂CO₃ → CH₃CH₂OSO₃K + KHCO₃[1]

The mechanism for the formation of ethyl hydrogen sulfate involves the protonation of the ethanol oxygen by sulfuric acid, followed by the nucleophilic attack of the ethanol on the sulfur atom of another sulfuric acid molecule, or the reaction of the protonated ethanol with a bisulfate ion.

Experimental Protocol

The following experimental protocol is based on established laboratory procedures for the synthesis of this compound.[2]

Materials and Equipment

| Material/Equipment | Description |

| Ethanol (C₂H₅OH) | 80 ml, absolute or 95% |

| Sulfuric Acid (H₂SO₄) | 20 ml, concentrated |

| Calcium Carbonate (CaCO₃) | Powder |

| Potassium Carbonate (K₂CO₃) | ~50 g |

| Methanol (B129727) (CH₃OH) | For recrystallization |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Heating mantle | |

| Beakers | |

| Filtration apparatus | Buchner funnel, filter paper, vacuum flask |

| Evaporating dish | |

| pH indicator |

Procedure

-

Formation of Ethyl Hydrogen Sulfate: In a reaction flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol while shaking.[2] The reaction is highly exothermic, and cooling may be necessary.[1]

-

Reflux: Heat the reaction mixture under reflux for 2-3 hours.[2] It is critical to maintain the reaction temperature below 140 °C to minimize the formation of diethyl ether.[1]

-

Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate until the effervescence ceases. This step precipitates the excess sulfuric acid as calcium sulfate and converts the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[2]

-

Filtration: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of water.[2]

-

Formation of this compound: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline.[2] This will precipitate any remaining calcium as calcium carbonate and form this compound in solution.

-

Isolation of Crude Product: Filter off the precipitated calcium carbonate. Evaporate the filtrate to dryness to obtain the crude this compound. The crude product may contain impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.[2]

-

Purification: Purify the crude this compound by recrystallization from methanol.[2]

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value |

| Volume of Ethanol | 80 ml |

| Volume of Sulfuric Acid | 20 ml |

| Reflux Time | 2-3 hours |

| Reflux Temperature | < 140 °C |

| Mass of Potassium Carbonate | ~50 g |

Table 2: Product Characterization

| Property | Value | Source |

| Molecular Formula | C₂H₅KO₄S | Alfa Chemistry |

| Molecular Weight | 164.22 g/mol | Alfa Chemistry |

| Appearance | White crystalline solid | General knowledge |

| ¹H NMR (D₂O) | SpectraBase | |

| Chemical Shift (ppm) | Multiplicity | Integration |

| ~1.3 | Triplet | 3H |

| ~4.0 | Quartet | 2H |

| ¹³C NMR (D₂O) | SpectraBase | |

| Chemical Shift (ppm) | ||

| ~14 | ||

| ~67 |

Note: Specific chemical shifts may vary depending on the solvent and instrument.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Side Reactions and Purity Considerations

The reaction between ethanol and sulfuric acid is highly dependent on the temperature. Deviations from the optimal temperature range can lead to the formation of undesirable byproducts.

-

At temperatures exceeding 140 °C , the primary side reaction is the dehydration of ethanol to form diethyl ether (C₂H₅OC₂H₅).[1]

-

At even higher temperatures (around 170-180 °C) , intramolecular dehydration of ethanol occurs, leading to the formation of ethylene (C₂H₄).

The crude product obtained after evaporation may contain inorganic salt impurities such as calcium sulfate, calcium carbonate, and unreacted potassium carbonate.[2] Purification by recrystallization from a suitable solvent like methanol is essential to obtain a product of high purity.[2] The purity of the final product can be assessed using techniques such as NMR spectroscopy, as indicated in Table 2, and elemental analysis.

Conclusion

The synthesis of this compound from ethanol and sulfuric acid is a well-established laboratory procedure. The key to a successful synthesis lies in the careful control of the reaction temperature to prevent the formation of byproducts. While detailed quantitative data on yield and purity are not extensively reported, the provided protocol, when executed with precision, should afford the desired product. Further optimization and analysis would be required to establish definitive yield and purity metrics for specific applications.

References

A Comprehensive Technical Guide to Potassium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of potassium ethyl sulfate (B86663), a significant organosulfate compound. It details its chemical and physical properties, synthesis protocols, and relevant biological context. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

Potassium ethyl sulfate, also known as ethylsulfuric acid potassium salt, is the potassium salt of ethyl hydrogen sulfate. It is classified as an organic metal salt[1].

General Information

| Property | Value | Reference(s) |

| CAS Number | 563-17-7 | [1][2][3] |

| Molecular Formula | C₂H₅KO₄S | [2][3] |

| Molecular Weight | 164.22 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Potassium ethyl sulphate, Ethyl potassium sulfate, ETHYLSULFURIC ACID POTASSIUM SALT, Sulfuric acid monoethyl ester potassium salt | [1][2] |

| Appearance | White solid | [5] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Solubility | Ethanol (B145695) (at 20°C): 0.33 g / 100 gPropanol: 0.15 g / 100 gIsopropanol: 0.5 g / 100 gWater: Partly soluble, crystallizes easily from solution. | [6] |

Spectroscopic and Analytical Data

Spectroscopic information is crucial for the identification and characterization of this compound.

Spectroscopic Data Summary

| Technique | Solvent/Method | Key Features / Notes | Reference(s) |

| ¹H NMR | D₂O | Spectral data is available. | [1] |

| ¹³C NMR | Deuterium Oxide | Spectral data is available. | [7] |

| FTIR | Not specified | Infrared spectrum is available. | [2] |

| Mass Spectrometry (LC-ESI-MS/MS) | Negative Ion Mode | Precursor Ion [M-H]⁻: m/z 125Product Ions: m/z 97 [HSO₄]⁻, m/z 80 [SO₃]⁻Data corresponds to the ethyl sulfate anion. | [8] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from ethanol and sulfuric acid[9].

Methodology:

-

Formation of Ethyl Hydrogen Sulfate: Slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol with shaking. The reaction is exothermic. Heat the mixture under reflux for 2-3 hours. This produces ethyl hydrogen sulfate alongside unreacted starting materials[9].

-

Neutralization: Cool the reaction mixture and pour it into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate. This converts residual sulfuric acid to insoluble calcium sulfate and the ethyl hydrogen sulfate to its soluble calcium salt[9].

-

Filtration: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water[9].

-

Formation of Potassium Salt: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This precipitates calcium as calcium carbonate[10][11].

-

Isolation of Crude Product: Remove the precipitated calcium salts by filtration. Evaporate the filtrate to dryness to obtain crude this compound[9].

-

Purification: Purify the crude product by recrystallization from methanol[9].

Conceptual Analytical Protocol: LC-MS/MS Detection

Based on forensic methodologies for detecting ethyl sulfate as a biomarker, a confirmatory analysis can be developed[8].

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

-

Chromatography: Employ a liquid chromatography (LC) system, likely with a gradient elution, for separation.

-

Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Monitor the transition of the precursor ion of the ethyl sulfate anion (m/z 125) to its characteristic product ions (m/z 97 and m/z 80) for sensitive and specific detection[8].

Biological Context and Safety

Metabolic Formation of Ethyl Sulfate

This compound is not known to be a direct modulator of specific signaling pathways. However, the ethyl sulfate anion is a known minor metabolite of ethanol in humans, making it a valuable biomarker for alcohol consumption[8][12]. Its formation occurs primarily in the liver.

The metabolic process involves the sulfonation of ethanol, catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being a key contributor. This process is part of the body's phase II detoxification pathways[12]. The formation of ethyl sulfate can be inhibited by certain dietary polyphenols, such as quercetin (B1663063) and kaempferol, which also undergo sulfonation and can act as competitive inhibitors[12].

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety goggles[8].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].

-

Hazards: Not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS)[11].

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the laboratory synthesis of this compound.

Metabolic Pathway: Formation of Ethyl Sulfate from Ethanol

Caption: Metabolic sulfonation of ethanol to ethyl sulfate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 563-17-7 CAS MSDS (ETHYL POTASSIUM SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. prepchem.com [prepchem.com]

- 11. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 12. Formation and inhibition of ethyl glucuronide and ethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility of potassium ethyl sulfate in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663) (KC₂H₅SO₄) is an organic salt with applications in various chemical syntheses and as a potential counterion in pharmaceutical formulations. A thorough understanding of its solubility in different solvents is critical for process development, formulation design, and ensuring the stability and bioavailability of active pharmaceutical ingredients. This technical guide provides a summary of the available solubility data for potassium ethyl sulfate and presents a detailed experimental protocol for its determination. Due to the limited availability of comprehensive quantitative data in published literature, this guide also serves as a foundational document, equipping researchers with the methodology to generate precise solubility profiles for their specific applications.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. It is known to be soluble in water and lower aliphatic alcohols, with decreasing solubility in less polar organic solvents.[1] It is reportedly insoluble in higher alcohols.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that the data is sparse, and further experimental verification across a range of temperatures is recommended.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 20 | While stated to be soluble, specific quantitative data at this temperature was not found in the reviewed literature. A study on its dimorphism presents a solubility curve, indicating increasing solubility with temperature, but does not provide tabulated values. |

| Ethanol | 20 (assumed) | 0.33[1] |

| Propanol | Not Specified | 0.15[1] |

| Isopropanol | Not Specified | 0.5[1] |

| Glycerol | Warm | Slightly soluble[1] |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3] This gravimetric approach is recommended for generating accurate solubility data for this compound.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[4]

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C).

-

Dry the sample to a constant weight.

-

After drying, cool the vial in a desiccator to room temperature before weighing.

-

Data Calculation

The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of vial with dry solute) - (Weight of empty vial)] / [(Weight of vial with solution) - (Weight of vial with dry solute)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and provided a detailed, robust experimental protocol for its determination. The isothermal shake-flask method, coupled with gravimetric analysis, offers a reliable means for researchers and drug development professionals to generate the specific and comprehensive solubility data required for their work. The provided workflow diagram serves as a clear visual aid for implementing this protocol. Given the importance of solubility in various scientific and industrial applications, the generation of a more extensive and publicly available dataset for this compound would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663) (K(C₂H₅)SO₄) is an organic salt of significant interest in various chemical and pharmaceutical contexts. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, stability, and potential interactions in complex systems. This technical guide provides a comprehensive overview of the structural and bonding characteristics of potassium ethyl sulfate, supported by crystallographic and spectroscopic data. Experimental methodologies for its synthesis and structural determination are also detailed to facilitate further research and application.

Molecular Structure

The molecular structure of this compound has been elucidated primarily through single-crystal X-ray diffraction studies. These studies reveal a compound that crystallizes in the monoclinic system, providing a detailed picture of its atomic arrangement and bonding.

Crystal Structure

The crystal structure of this compound was determined to establish the nature of the sulfur-oxygen bonds within the ethyl sulfate radical.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.62 Å |

| b | 6.99 Å |

| c | 7.51 Å |

| β | 100.3° |

| Molecules per unit cell (Z) | 4 |

Molecular Geometry and Bonding

The ethyl sulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms. One of these oxygen atoms is also bonded to an ethyl group. The potassium ion is coordinated to oxygen atoms of the surrounding ethyl sulfate anions.

A key feature of the ethyl sulfate radical is the variation in the sulfur-oxygen bond lengths. The bond between the sulfur and the oxygen atom attached to the ethyl group (S-O₄) is significantly longer than the bonds between the sulfur and the other three oxygen atoms (S-O₁, S-O₂, S-O₃).[1] This difference arises because the S-O₄ bond is a single bond, while the other S-O bonds have a greater degree of double bond character. The average S-O bond length in many sulfate ions is around 1.44 Å, which is shorter than a typical S-O single bond, suggesting delocalization of the negative charge across the three terminal oxygen atoms.[1]

Table 2: Bond Lengths in the Ethyl Sulfate Radical [1]

| Bond | Bond Length (Å) |

| S-O₁ | 1.49 |

| S-O₂ | 1.44 |

| S-O₃ | 1.45 |

| S-O₄ | 1.60 |

| O₄-C₁ | 1.44 |

| C₁-C₂ | 1.51 |

The potassium ion is surrounded by eight oxygen atoms from neighboring ethyl sulfate ions, with K-O distances ranging from 2.80 to 3.02 Å.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process: the formation of ethyl hydrogen sulfate followed by its neutralization.[2]

Step 1: Formation of Ethyl Hydrogen Sulfate

-

Slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol in a reaction flask, with constant shaking. The reaction is highly exothermic and may require cooling.

-

Heat the mixture under reflux for 2-3 hours. This reaction yields ethyl hydrogen sulfate, along with some unreacted starting materials.

Step 2: Neutralization and Formation of this compound

-

Cool the reaction mixture and pour it into 500 ml of cold water with stirring.

-

Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to insoluble calcium sulfate and ethyl hydrogen sulfate to soluble calcium ethyl sulfate.

-

Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water.

-

Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is alkaline. This precipitates calcium as calcium carbonate.

-

Filter off the precipitated calcium carbonate.

-

Evaporate the filtrate to dryness to obtain crude this compound.

-

Purify the crude product by recrystallization from methanol.

X-ray Crystallography

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction.[1]

-

Crystal Growth: Large, tabular crystals were grown by the slow evaporation of a solution of this compound in a water-ethanol mixture.

-

Sample Preparation: Suitable crystals were shaped into cylinders of approximately 0.05 mm in diameter.

-

Data Collection: X-ray diffraction data were collected using photographic methods with the crystal mounted along its principal axes.

-

Structure Solution and Refinement: The atomic coordinates were determined using three-dimensional Fourier methods. Corrections for termination-of-series errors were applied for the oxygen and sulfur atoms.

Spectroscopic Analysis

Vibrational spectroscopy provides further insight into the bonding and functional groups present in this compound.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (ethyl) | Stretching | 2850-3000 |

| C-H (ethyl) | Bending | 1370-1470 |

| S=O (sulfate) | Asymmetric Stretching (ν₃) | ~1200-1250 |

| S=O (sulfate) | Symmetric Stretching (ν₁) | ~1000-1100 |

| S-O (sulfate) | Bending (ν₄, ν₂) | 400-700 |

| C-O | Stretching | 1000-1200 |

Raman Spectroscopy

Raman spectroscopy is another powerful technique for studying the vibrational modes of molecules. For sulfate-containing compounds, the symmetric stretching mode (ν₁) of the SO₄²⁻ anion typically gives a strong, sharp peak. The position of this peak can be sensitive to the cation present in the crystal lattice.[3]

Conclusion

The molecular structure and bonding of this compound are well-characterized, primarily through single-crystal X-ray diffraction. The key structural features include a monoclinic crystal system and a distinct variation in sulfur-oxygen bond lengths within the ethyl sulfate anion, indicating a delocalization of charge. The synthesis of this compound is a straightforward multi-step process. While detailed vibrational spectroscopic data with complete peak assignments are not extensively documented in the available literature, the expected spectral characteristics can be predicted based on the known functional groups and data from analogous compounds. This technical guide provides a solid foundation for researchers and professionals working with or developing applications for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium ethyl sulfate (B86663) (CAS No. 563-17-7). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key processes to facilitate a thorough understanding of the substance.

Physical Properties

Potassium ethyl sulfate is a white crystalline solid.[1] It is the potassium salt of ethyl sulfuric acid and is soluble in water and other polar solvents like ethanol (B145695).[1] The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C2H5KO4S | [1] |

| Molecular Weight | 164.22 g/mol | [1] |

| Melting Point | 203-204.5 °C | [2] |

| Boiling Point | Decomposes | [2] |

| Density | Data not available | |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and ethanol.[1] | |

| Crystal Structure | Monoclinic |

A study on the dimorphism of this compound identified a transition point at 51.8 °C, which represents a solid-solid phase transition rather than a melting point.[1]

Crystal Structure

The crystal structure of this compound has been determined to be monoclinic.

Chemical Properties

This compound is the potassium salt of a mono-alkyl sulfate. Its chemical behavior is largely dictated by the ethyl sulfate anion.

Stability and Decomposition

This compound is stable under normal storage conditions. However, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield ethanol and potassium bisulfate or sulfate, respectively. Thermal decomposition is expected at elevated temperatures, likely yielding sulfur oxides.[2] A patent application for the use of this compound in preparing anti-inflammatory drugs mentions that ethyl sulfuric acid, a related compound, decomposes at 280 °C, releasing toxic sulfur oxide fumes upon heating or when its aqueous solution is boiled.[2]

Reactivity

The ethyl sulfate anion can act as a nucleophile in substitution reactions, where the ethyl group is transferred to another nucleophile. For instance, it can be used in the synthesis of 2-ethoxynaphthalene (B165321) by heating it with β-naphthol.[3] The hydrolysis of the ethyl sulfate anion is a key reaction, and its kinetics can be influenced by factors such as pH and temperature.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of ethanol with sulfuric acid to form ethyl sulfuric acid, followed by neutralization and precipitation.[4]

Materials:

-

Ethanol (C2H5OH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Calcium Carbonate (CaCO3)

-

Potassium Carbonate (K2CO3)

-

Methanol (CH3OH) for recrystallization

-

Distilled water

Procedure:

-

Slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethyl alcohol with shaking. A significant amount of heat will be generated.[4]

-

Heat the mixture under reflux for 2-3 hours to produce ethyl hydrogen sulfate.[4]

-

Cool the reaction mixture and pour it into 500 mL of cold water with stirring.[4]

-

Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to insoluble calcium sulfate and ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[4]

-

Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water.[4]

-

Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This will precipitate calcium carbonate.[4]

-

Filter off the precipitated calcium carbonate.[4]

-

Evaporate the filtrate to dryness to obtain crude this compound.[4]

-

Purify the crude product by recrystallization from methanol.[4]

References

"potassium ethyl sulfate safety data sheet and handling precautions"

Potassium Ethyl Sulfate (B86663): A Technical Safety and Handling Guide

This guide provides a comprehensive overview of the safety data and handling precautions for potassium ethyl sulfate, designed for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets to ensure a high standard of occupational safety and regulatory compliance.

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle it with the care accorded to all laboratory chemicals, as the toxicological properties have not been thoroughly investigated.[1]

GHS Classification: Not a hazardous substance or mixture.[1]

Potential Hazards: While not classified as hazardous, contact with the substance may cause mild irritation. Ingestion of large quantities could potentially lead to gastrointestinal disturbance.[1] It is important to note that one source suggests that nitroethane, which can be produced from this compound, is suspected to cause genetic damage and be harmful to the nervous system.[2]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3] |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the substance and ensure the safety of laboratory personnel.

Handling Precautions:

-

Handle in a well-ventilated place.[3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Accidental Release Measures

In case of a spill, the following procedures should be followed to minimize exposure and environmental contamination:

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation. Avoid breathing dust, mists, gas, or vapors. Evacuate personnel to safe areas.[1][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3]

-

Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment if necessary. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation in the workplace. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 563-17-7 |

| Molecular Formula | C2H5KO4S[7] |

| Molecular Weight | 164.22 g/mol [7] |

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]

-

Conditions to Avoid: Avoid moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, sulfur oxides may be formed.[4]

Toxicological Information

Detailed toxicological studies for this compound are limited. It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed safety data sheets. The provided information is based on standard GHS classification criteria and general chemical safety principles.

Visualizations

Logical Workflow for Chemical Spill Response

The following diagram illustrates a logical workflow for responding to a chemical spill, based on the accidental release measures outlined in the safety data sheets.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Nitroethane - Sciencemadness Wiki [sciencemadness.org]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 563-17-7 Name: Potassium ethyl sulphate [xixisys.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. fishersci.com [fishersci.com]

- 6. itwreagents.com [itwreagents.com]

- 7. chembk.com [chembk.com]

Unveiling the History and Discovery of Potassium Ethyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663), a compound at the intersection of organic and inorganic chemistry, holds a significant place in the historical development of chemical theory, particularly in the understanding of ether formation. Its study in the 19th century by prominent chemists paved the way for modern concepts of catalysis and reaction mechanisms. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of potassium ethyl sulfate, drawing upon historical accounts and experimental protocols.

Historical Context and Discovery

The story of this compound is intrinsically linked to the scientific debate surrounding the formation of diethyl ether from ethanol (B145695) and sulfuric acid. In the early 19th century, the prevailing theory viewed the reaction as a simple dehydration of ethanol. However, careful investigation by several key figures challenged this notion and revealed a more complex pathway involving an intermediate compound.

In 1827, French chemists Pierre-Félix Boullay and Jean-Baptiste Dumas published a pivotal memoir in the Annales de Chimie et de Physique detailing their research on "compound ethers" (esters).[1][2][3] They proposed that in the reaction of sulfuric acid and ethanol, an intermediate acid, which they termed "sulfovinic acid" (ethyl sulfate), was formed.[1][2][3] This acid, when heated with more ethanol, produced diethyl ether.

Further elucidating the process, German chemist Eilhard Mitscherlich, in 1834, suggested that the formation of ether was a "contact" process.[4] This concept was later refined by the renowned Swedish chemist Jöns Jacob Berzelius, who in 1835 introduced the term "catalysis" to describe the role of substances that facilitate a reaction without being consumed.[5][6] Berzelius's theory of a "catalytic force" provided a framework for understanding the action of sulfuric acid in etherification, with ethyl sulfate as a key intermediate.[5][6]

The isolation and characterization of the salts of ethyl sulfate, such as this compound, provided crucial evidence for the existence of this intermediate and solidified the understanding of the etherification mechanism.

Physicochemical Properties of this compound (19th Century Data)

The following table summarizes the known physical and chemical properties of this compound as documented in 19th-century chemical literature. It is important to note that the precision and standards of measurement during this period differ from modern practices.

| Property | Observed Value/Description | Source Era |

| Appearance | Colorless, transparent crystalline solid | Mid-19th Century |

| Crystal Form | Rhombohedral crystals | Mid-19th Century |

| Solubility in Water | Readily soluble | Mid-19th Century |

| Solubility in Ethanol | Sparingly soluble | Mid-19th Century |

| Taste | Saline and slightly bitter | Mid-19th Century |

| Reaction to Heat | Decomposes upon strong heating, emitting flammable vapors | Mid-19th Century |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound, based on both historical 19th-century methods and a modern laboratory protocol for comparison.

19th Century Experimental Protocol for the Synthesis of Ethyl Sulfate and its Salts

This protocol is a composite reconstruction based on the descriptions from the works of Boullay, Dumas, and their contemporaries. The apparatus would have consisted of glass retorts, receivers, and heating over a charcoal or spirit lamp flame.

Materials:

-

Spirit of wine (ethanol)

-

Oil of vitriol (concentrated sulfuric acid)

-

Chalk (calcium carbonate)

-

Potash (potassium carbonate)

Procedure:

-

Formation of Ethyl Sulfate (Sulfovinic Acid): Equal volumes of ethanol and concentrated sulfuric acid were carefully mixed in a glass retort. The mixture was then gently heated. A key observation was the evolution of ether vapor, which was collected in a cooled receiver. The reaction was stopped before the mixture began to blacken significantly.

-

Neutralization and Formation of Calcium Ethyl Sulfate: The cooled reaction mixture, containing ethyl sulfate and excess sulfuric acid, was diluted with water and neutralized with powdered chalk (calcium carbonate). This step precipitated the excess sulfuric acid as insoluble calcium sulfate, while the calcium salt of ethyl sulfate remained in solution.

-

Filtration: The mixture was filtered to remove the solid calcium sulfate.

-

Conversion to this compound: The filtrate, containing calcium ethyl sulfate, was treated with a solution of potash (potassium carbonate). This resulted in the precipitation of calcium carbonate, leaving this compound in the solution.

-

Isolation of this compound: The solution was filtered again to remove the precipitated calcium carbonate. The filtrate was then carefully evaporated to a smaller volume and allowed to cool, whereupon crystals of this compound would form. The crystals could be further purified by recrystallization.

Modern Laboratory Protocol for the Preparation of this compound

This protocol provides a more controlled and reproducible method for the synthesis of this compound.[4]

Materials:

-

80 ml Ethyl alcohol (ethanol)

-

20 ml Concentrated sulfuric acid

-

500 ml Cold water

-

Calcium carbonate

-

Potassium carbonate (approx. 50 g)

-

Methanol (for recrystallization)

Procedure:

-

Formation of Ethyl Hydrogen Sulfate: To 80 ml of ethanol in a reaction flask, slowly add 20 ml of concentrated sulfuric acid while shaking and mixing well. A significant amount of heat is generated. Heat the reaction flask under reflux for 2-3 hours. This produces ethyl hydrogen sulfate along with some unreacted sulfuric acid and ethanol.[4]

-

Neutralization: Cool the reaction mixture and pour it with stirring into 500 ml of cold water. Neutralize the solution by adding calcium carbonate. This converts the free sulfuric acid to calcium sulfate and the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[4]

-

Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the calcium sulfate precipitate with a small amount of water.[4]

-

Formation of this compound: Heat the clear filtrate and add a solution containing about 50 g of potassium carbonate in small portions until the liquid is strongly alkaline. This precipitates calcium carbonate.[4]

-

Isolation and Purification: Remove the precipitated calcium carbonate by filtration. Evaporate the filtrate to dryness to obtain crude this compound, which may contain impurities like calcium sulfate, calcium carbonate, and potassium carbonate.[4] Purify the crude product by recrystallization from methanol.[4]

Visualization of the Discovery and Synthesis Pathway

The following diagrams illustrate the logical progression of the discovery of ethyl sulfate's role in etherification and the workflow for the synthesis of this compound.

Caption: Logical progression of the discovery of ethyl sulfate's role in etherification.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The discovery and study of this compound in the 19th century represent a significant milestone in the history of chemistry. The elucidation of its role as an intermediate in the formation of diethyl ether was instrumental in the development of the concept of catalysis. The experimental protocols from that era, though lacking the precision of modern methods, demonstrate the ingenuity of early chemists in isolating and characterizing new compounds. This historical perspective provides valuable context for contemporary researchers in understanding the foundational principles of organic reaction mechanisms.

References

A Technical Guide to the Natural Occurrence of Ethyl Sulfates in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl sulfate (B86663) (EtS) in biological systems. It details the metabolic pathways of its formation, its role as a biomarker, and the analytical methodologies used for its detection and quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction to Ethyl Sulfate

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol (B145695).[1][2] It is formed in the body through the enzymatic conjugation of ethanol with a sulfate group.[1] While EtS represents a minor pathway for ethanol metabolism, with less than 0.1% of ingested ethanol being excreted as urinary EtS, its significance lies in its utility as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Unlike ethanol, which is rapidly eliminated from the body, EtS has a much longer detection window, making it a reliable indicator of alcohol intake in clinical and forensic settings.[1][4][5] EtS is found in various biological matrices, including urine, blood, and hair, and has been detected in tissues such as the liver and kidney.[1]

Metabolic Pathway of Ethyl Sulfate Formation

The formation of ethyl sulfate is a conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[1][6] This metabolic process occurs primarily in the liver. The reaction involves the transfer of a sulfonate group (SO₃⁻) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to ethanol.

Several isoforms of sulfotransferases are capable of catalyzing this reaction. Studies have shown that SULT1A1 exhibits the highest activity towards ethanol, followed by SULT2A1.[6][7] The activity of these enzymes can be influenced by genetic polymorphisms and the presence of inhibitors, such as certain polyphenols found in beverages like wine and beer, which may contribute to the inter-individual variability observed in EtS concentrations.[6][7]

Below is a diagram illustrating the metabolic pathway of ethyl sulfate formation.

Quantitative Data on Ethyl Sulfate in Biological Matrices

The concentration of ethyl sulfate in biological samples can vary significantly depending on the amount of ethanol consumed, the time since consumption, and individual metabolic differences. The following tables summarize quantitative data from various studies.

Table 1: Ethyl Sulfate Concentrations in Urine Following Ethanol Consumption

| Ethanol Dose | Time Post-Consumption | Mean EtS Concentration (mg/L) | Reference |

| 9 - 49 g | Up to 36 hours | Not specified, but detectable | [4] |

| Single dose | Not specified | Not specified, but detectable | [8][9] |

| Heavy drinkers (detoxification) | 40 - 130 hours | Detectable above 0.5 mg/L | [10] |

| 1 g/kg body weight (men) | Not specified | Gender-specific thresholds suggested for steroid profile alteration | [11] |

| 1 g/kg body weight (women) | Not specified | Gender-specific thresholds suggested for steroid profile alteration | [11] |

Table 2: Ethyl Sulfate Concentrations in Blood Following Ethanol Consumption

| Ethanol Dose | Time Post-Consumption | Mean EtS Concentration (ng/mL) | Reference |

| Intravenous (1200 mg) to horses | Peak at 0.88 hours | 1.61 ± 0.60 | [12] |

| Oral (3600 mg) to horses | Peak at 0.88 hours | 3.46 ± 1.68 | [12] |

Table 3: Comparative Data for Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

| Biological Matrix | Observation | Reference |

| Urine | Mean EtG/EtS molar ratio of 2.3 (median 1.7) in 86 positive samples. | [8][9] |

| Urine | Good correlation between EtG and EtS concentrations. | [13] |

Experimental Protocols for Ethyl Sulfate Analysis

The accurate detection and quantification of ethyl sulfate in biological matrices are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized experimental workflow and a detailed protocol synthesized from multiple sources.

Detailed Methodology for LC-MS/MS Analysis of Ethyl Sulfate in Urine:

This protocol is a composite of methodologies described in the cited literature.[4][8][9][14][15][16][17]

1. Reagents and Materials:

-

Ethyl sulfate sodium salt (for calibrators and quality controls)

-

Pentadeuterated ethyl sulfate (EtS-d5) as an internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Deionized water

-

Urine samples (stored at -20°C)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare separate stock solutions of EtS and EtS-d5 in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of EtS.

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

To a 100 µL aliquot of urine, add 50 µL of the EtS-d5 internal standard solution.

-

Add 200 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.[14]

-

Alternatively, for a simpler method, dilute the urine sample (e.g., 1:20) with a solution containing the internal standard.[17]

-

Transfer the supernatant or the diluted sample to an autosampler vial for analysis.

-

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 CS-C18, 2.1 × 50 mm).[15]

-

Mobile Phase: An isocratic or gradient elution using a mixture of ammonium acetate buffer and an organic modifier like acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area ratio of EtS to EtS-d5 against the concentration of the calibration standards.

-

Quantify the EtS concentration in the unknown samples using the regression equation from the calibration curve.

-

Method validation should be performed according to forensic guidelines, including assessment of linearity, accuracy, precision, and limit of quantification.[4]

Conclusion

Ethyl sulfate is a naturally occurring metabolite of ethanol in biological systems, formed via sulfation. Its primary importance is as a direct and reliable biomarker of recent alcohol consumption, with a longer window of detection than ethanol itself. The analysis of EtS, typically in conjunction with ethyl glucuronide, is a valuable tool in clinical and forensic toxicology for monitoring alcohol abstinence and detecting relapse. The standardized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for accurate quantification of this important biomarker. Further research into the factors influencing inter-individual variability in EtS formation may lead to even more precise interpretations of its concentrations.

References

- 1. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Identification of Ethyl Sulfate as an Ethanol Metabolite in Humans - ProQuest [proquest.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usdtl.com [usdtl.com]

- 6. Identification and characterization of sulfonyltransferases catalyzing ethyl sulfate formation and their inhibition by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Urinary concentrations of ethyl glucuronide and ethyl sulfate as thresholds to determine potential ethanol-induced alteration of steroid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Ethyl Glucuronide and Ethyl Sulfate and Pharmacodynamic Effects Following Intravenous and Oral Administration of Ethanol to Exercised Horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS [sigmaaldrich.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

"theoretical calculations on potassium ethyl sulfate stability"

Commencing Literature Review

I've initiated a thorough literature search, focusing on potassium ethyl sulfate. Currently, I'm diving into resources like Google Scholar and technical databases, targeting terms such as "theoretical calculations on stability," "computational studies," "thermal decomposition," and "hydrolysis." My primary aim is to establish a robust foundation of existing knowledge.

Mapping Methodologies & Data

I've progressed to analyzing the search results, zeroing in on papers with quantitative stability data. I'm actively extracting decomposition temperatures and activation energies, while meticulously documenting both experimental and computational methodologies. My focus now is on organizing the data into clear tables and detailed descriptions of the protocols used, paving the way for visual representations.

Shifting to Synthesis & Guide

I'm now focusing on synthesizing the gathered data into a comprehensive guide for researchers. I've compiled tables of stability data and detailed the methodologies, both experimental and computational. Next steps involve crafting diagrams to illustrate decomposition pathways and computational workflows. My aim is to produce a technical whitepaper that meets all specified user requirements.

"potassium ethyl sulfate synonyms and alternative names"

A Technical Guide to Potassium Ethyl Sulfate (B86663): Synonyms, Properties, and Synthesis

This technical guide provides a comprehensive overview of potassium ethyl sulfate, including its various synonyms, chemical and physical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. These synonyms are crucial for comprehensive literature searches and material identification.

-

Potassium ethyl sulphate[1]

-

Sulfuric acid, monoethyl ester, potassium salt[1]

-

Ethanesulfuric acid, potassium salt

-

Ethylsulfuric acid potassium salt[2]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical and scientific databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₅KO₄S | [1] |

| Molar Mass | 164.22 g/mol | [2][3] |

| CAS Number | 563-17-7 | [1] |

| Crystal System | Monoclinic (α-form), Orthorhombic (β-form) | [1] |

| Unit Cell Dimensions (α-form) | a = 11.62 Å, b = 6.99 Å, c = 7.51 Å, β = 100.3° | [1] |

| Solubility in Ethanol (B145695) (at 20°C) | 0.33 g / 100 g | |

| Solubility in Propanol | 0.15 g / 100 g | |

| Solubility in Isopropanol | 0.5 g / 100 g | |

| Dimorphic Transition Temperature | 51.8 °C |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the laboratory synthesis of this compound.

Materials:

-

Ethyl alcohol (Ethanol)

-

Concentrated sulfuric acid

-

Calcium carbonate

-

Potassium carbonate

-

Methanol (for recrystallization)

Procedure:

-

Formation of Ethyl Hydrogen Sulfate: In a reaction flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol with constant shaking. A significant amount of heat will be generated. Heat the mixture under reflux for 2-3 hours. This step produces ethyl hydrogen sulfate, with some unreacted sulfuric acid and ethanol remaining.

-

Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate. This converts the free sulfuric acid to insoluble calcium sulfate and the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.

-

Removal of Calcium Sulfate: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the calcium sulfate precipitate with a small amount of water.

-

Formation of this compound: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the liquid is strongly alkaline. This will precipitate calcium as calcium carbonate.

-

Isolation of Crude Product: Remove the precipitated calcium salt by filtration. Evaporate the filtrate to dryness to obtain crude this compound. This crude product may contain impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.

-

Purification: Purify the crude this compound by recrystallization from methanol.

Metabolic Pathway of Ethyl Sulfate Formation

While this compound itself is not known to be involved in specific signaling pathways, its anion, ethyl sulfate, is a known metabolite of ethanol in humans. The formation of ethyl sulfate is a minor pathway of ethanol metabolism, catalyzed by sulfotransferases. The following diagram illustrates this metabolic conversion.

Caption: Metabolic pathway of ethanol to ethyl sulfate.

Experimental Workflow: Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow. This diagram outlines the key steps from starting materials to the final pure product.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Potassium Ethyl Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium ethyl sulfate (B86663) (C₂H₅KO₄S) is the potassium salt of ethyl hydrogen sulfate.[1] It serves as a useful intermediate in various chemical syntheses. The laboratory preparation of potassium ethyl sulfate is typically achieved through a two-stage process. The first stage involves the esterification of ethanol (B145695) with sulfuric acid to form ethyl hydrogen sulfate (also known as sulfovinic acid).[2][3] This reaction is temperature-sensitive, as side reactions can produce diethyl ether or ethylene (B1197577) at higher temperatures.[2] The second stage involves the neutralization of the resulting acidic mixture and subsequent conversion of the intermediate salt to this compound, followed by purification.

This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, based on established chemical procedures.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. The reaction with ethanol is highly exothermic.[2]

-

Ethanol (C₂H₅OH): Flammable liquid and vapor.

-

Diethyl Ether (C₂H₅OC₂H₅): A potential byproduct if the reaction temperature exceeds 140°C.[2][3] It is extremely flammable and can form explosive peroxides.

-

Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocol

This protocol is adapted from established laboratory synthesis methods.[4] The overall process involves the formation of ethyl hydrogen sulfate, followed by a double displacement reaction to yield the desired potassium salt.

3.1 Stage 1: Synthesis of Ethyl Hydrogen Sulfate

-

Reaction Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.

-

Reagent Addition: In the round-bottom flask, slowly and carefully add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol.[4] This process generates a significant amount of heat; therefore, the flask should be cooled in an ice bath during the addition and swirled continuously to ensure proper mixing.[2]

-

Reflux: Once the addition is complete, heat the mixture to a gentle boil and maintain it under reflux for 2-3 hours.[4] It is crucial to control the temperature to remain below 140°C to prevent the formation of diethyl ether.[2][3] This step yields a mixture containing ethyl hydrogen sulfate, along with unreacted ethanol and sulfuric acid.[4]

3.2 Stage 2: Neutralization and Formation of this compound

-

Quenching and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. While stirring vigorously, pour the cooled mixture into 500 ml of cold water.[4]

-

First Salt Formation: Neutralize the acidic solution by adding calcium carbonate (CaCO₃) powder in small portions until effervescence ceases. This step converts the free sulfuric acid to insoluble calcium sulfate (CaSO₄) and the ethyl hydrogen sulfate into the soluble calcium ethyl sulfate (Ca(C₂H₅SO₄)₂).[4]

-

Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the solid precipitate with a small amount of water to recover any remaining product.[4]

-

Conversion to Potassium Salt: Heat the clear filtrate and add a solution containing approximately 50 g of potassium carbonate (K₂CO₃) in small portions until the solution is strongly alkaline.[4] This will precipitate calcium carbonate.

-

Second Filtration: Remove the precipitated calcium carbonate by filtration. The resulting clear filtrate contains the desired this compound in solution.[4]

3.3 Stage 3: Isolation and Purification

-

Isolation: Evaporate the filtrate to dryness using a rotary evaporator or by heating on a water bath. The resulting solid is crude this compound, which may contain impurities like potassium carbonate and residual calcium salts.[4]

-

Purification: To obtain a pure product, recrystallize the crude solid from methanol.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value/Description | Source |

| Reagents | ||

| Ethyl Alcohol | 80 ml | [4] |

| Concentrated Sulfuric Acid | 20 ml | [4] |

| Water (for quenching) | 500 ml | [4] |

| Calcium Carbonate | Added until neutralization is complete | [4] |

| Potassium Carbonate | ~50 g | [4] |

| Methanol | For recrystallization | [4] |

| Reaction Conditions | ||

| Reflux Time | 2-3 hours | [4] |

| Reflux Temperature | Below 140°C | [2][3] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Purification of Potassium Ethyl Sulfate by Recrystallization from Methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of potassium ethyl sulfate (B86663) via recrystallization from methanol (B129727). The procedure is designed to yield a product of high purity, suitable for research, development, and pharmaceutical applications. The accompanying notes offer insights into the principles and critical parameters of the recrystallization process.

Data Presentation

The efficiency of a recrystallization process is highly dependent on the solubility of the solute in the chosen solvent at different temperatures. Ideally, the compound should have high solubility in the hot solvent and low solubility in the cold solvent to maximize the yield of purified crystals. The following table summarizes the solubility profile of potassium ethyl sulfate in methanol at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL Methanol) |

| 0 | ~1.5 |

| 20 | ~5.0 |

| 40 | ~15.0 |

| 60 | ~35.0 |

| Boiling Point (~65) | ~45.0 |

| Note: These values are illustrative and may vary based on the specific grade of methanol and the purity of the crude this compound. It is recommended to determine the solubility curve experimentally for precise process optimization. |

Experimental Protocols

This section outlines the step-by-step procedure for the purification of this compound by recrystallization from methanol.

Materials and Equipment:

-

Crude this compound

-

Anhydrous methanol (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Protocol for Recrystallization of this compound:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a minimal amount of methanol to the flask, just enough to wet the solid.

-

Gently heat the mixture to the boiling point of methanol (~65°C) using a heating mantle or a hot plate with a water bath while stirring continuously with a magnetic stirrer.

-

Continue adding small portions of hot methanol to the boiling suspension until all the this compound has completely dissolved, forming a clear solution. Avoid adding an excess of solvent to ensure a good yield.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are visible in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it.

-

Quickly filter the hot this compound solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.

-

Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, for heat-sensitive applications, the crystals can be dried in a vacuum desiccator.

-

-

Yield Calculation:

-

Weigh the final dried product and calculate the percentage yield based on the initial amount of crude this compound used.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

"characterization of potassium ethyl sulfate using 1H NMR spectroscopy"

An Application Note on the Characterization of Potassium Ethyl Sulfate (B86663) Using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization of potassium ethyl sulfate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes detailed protocols for the synthesis of this compound and the preparation of samples for NMR analysis. Furthermore, it presents the expected ¹H NMR spectral data, which is crucial for the structural verification and purity assessment of the compound. This guide is intended to assist researchers in accurately identifying and characterizing this compound in a laboratory setting.

Introduction

This compound (C₂H₅KO₄S) is an organic salt that serves as a valuable intermediate in various chemical syntheses. Accurate structural confirmation and purity analysis are critical for its application. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. The characteristic signals of the ethyl group in the ¹H NMR spectrum—a triplet and a quartet—provide a definitive fingerprint for the identification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory synthesis of this compound from ethanol (B145695) and sulfuric acid.[1][2] The reaction proceeds via the formation of ethyl hydrogen sulfate, which is subsequently neutralized and converted to its potassium salt.[1][2]

Materials:

-

Ethanol (80 mL)

-

Concentrated Sulfuric Acid (20 mL)

-

Calcium Carbonate

-

Potassium Carbonate (approx. 50 g)

-

Methanol (B129727) (for recrystallization)

-

Cold Water (500 mL)

-

Standard reflux and filtration apparatus

Procedure:

-

Esterification: Slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethanol in a reaction flask, shaking to mix. The reaction is exothermic and generates considerable heat.[1]

-

Reflux: Heat the reaction mixture under reflux for 2-3 hours. This step forms ethyl hydrogen sulfate.[1] The temperature should be maintained below 140 °C to prevent the formation of diethyl ether.[2]

-

Neutralization: Cool the mixture and pour it into 500 mL of cold water with stirring. Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to calcium sulfate and ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[1]

-

Filtration 1: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the solid residue with a small amount of water.[1]

-

Salt Formation: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This precipitates calcium as calcium carbonate and forms this compound in the solution.[1][2]

-

Filtration 2: Remove the precipitated calcium carbonate by filtration.

-

Isolation: Evaporate the filtrate to dryness to obtain crude this compound.[1]

-

Purification: Purify the crude product by recrystallization from methanol to obtain pure this compound.[1]

Caption: Synthesis workflow for this compound.

¹H NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3] This protocol details the steps for preparing a sample of this compound for analysis.

Materials:

-

This compound (5-25 mg)

-

Deuterated Solvent (e.g., Deuterium Oxide, D₂O), 0.6-0.7 mL[4]

-

5 mm NMR Tube

-

Vial and Pasteur pipette

Procedure:

-

Weighing: Accurately weigh 5-25 mg of the purified this compound into a small vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for this salt) to the vial and gently swirl to dissolve the sample completely.[4]

-

Filtering (if necessary): If any solid particulates are present, filter the solution through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube to avoid issues with spectral quality.[4]

-

Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

-

Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-